molecular formula C13H7BrN4 B7863278 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

Cat. No.: B7863278
M. Wt: 299.13 g/mol
InChI Key: WDRWNQWMGBCMKN-UHFFFAOYSA-N
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Description

The compound 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is a promising chemical scaffold in medicinal chemistry and drug discovery. Its structure is based on the imidazo[4,5-b]pyridine core, which is a purine analog known to readily interact with essential biomolecules like enzymes and DNA . This core structure is found in compounds with a broad spectrum of documented biological activities, including anticancer , antibacterial , antiviral , and anti-inflammatory properties . The specific presence of the bromo substituent and the benzonitrile group on this scaffold is significant. The bromo group is a common handle for further chemical modifications via cross-coupling reactions, while the benzonitrile can influence the molecule's electronic properties and binding affinity. Research on closely related 6-bromo-2-phenyl-imidazo[4,5-b]pyridine derivatives has shown that such compounds can be synthesized and evaluated for their biological activity. For instance, some analogs have demonstrated selective activity against Gram-positive bacteria like Bacillus cereus , while others have shown potential as antagonists for biological receptors or as inhibitors for enzymes like dihydrofolate reductase (DHFR), as suggested by molecular docking studies . This compound is intended for research purposes only to explore these and other potential applications. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN4/c14-10-5-11-13(16-7-10)18-12(17-11)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRWNQWMGBCMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5-Bromopyridine-2,3-Diamine with 3-Cyanobenzaldehyde

The most direct route to 3-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile involves the condensation of 5-bromopyridine-2,3-diamine (1) with 3-cyanobenzaldehyde (2) (Figure 1). This method exploits the nucleophilic reactivity of the diamine’s amino groups, which undergo cyclodehydration with the aldehyde to form the imidazo[4,5-b]pyridine core .

Reaction Conditions :

  • Solvent : DMF or ethanol

  • Catalyst : Glacial acetic acid (5–10 mol%)

  • Temperature : 80–150°C (conventional heating) or microwave irradiation (150°C)

  • Time : 3–12 hours (conventional) or 5–10 minutes (microwave)

Under microwave irradiation, the reaction completes within 5 minutes, yielding 98% of the target compound . The use of DMF enhances solubility and facilitates intramolecular cyclization, while acetic acid catalyzes imine formation and subsequent dehydration .

Table 1. Optimization of Condensation Parameters

ParameterConventional HeatingMicrowave-Assisted
Yield (%)45–7088–98
Time3–12 hours5–10 minutes
Purity (HPLC)>90%>95%

Microwave-Assisted Synthesis in DMF

Microwave-assisted synthesis significantly enhances reaction efficiency by enabling rapid and uniform heating. A protocol adapted from Shelke et al. (2017) involves:

  • Combining 5-bromopyridine-2,3-diamine (1 mmol) and 3-cyanobenzaldehyde (1 mmol) in DMF (1 mL).

  • Adding glacial acetic acid (0.1 mL) as a catalyst.

  • Irradiating the mixture at 150°C for 10 minutes .

This method achieves near-quantitative yields (98%) and minimizes side products such as hydrolyzed nitriles or dimerized intermediates . The streamlined process is ideal for high-throughput synthesis, though scalability requires specialized equipment.

Mechanistic Insights :

  • Step 1 : Formation of a Schiff base between the aldehyde and primary amine.

  • Step 2 : Intramolecular cyclization to generate the imidazo ring.

  • Step 3 : Aromatization via elimination of water .

Ritter-Type Reaction with Nitrile Nucleophiles

An alternative approach employs a Ritter-type reaction to construct the imidazo[4,5-b]pyridine scaffold while introducing the benzonitrile moiety (Figure 2). This method, adapted from ACS Organic & Inorganic Au (2024), utilizes:

  • Catalyst : Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 5 mol%)

  • Additive : para-Toluenesulfonic acid (p-TsOH·H₂O, 7.5 equiv)

  • Solvent : Dichloroethane (DCE)

  • Nitrile Source : 3-Cyanophenylboronic acid or benzonitrile derivatives .

Procedure :

  • Generate a benzylic cation from a benzylic alcohol precursor using Bi(OTf)₃.

  • Attack by the nitrile nucleophile forms a nitrilium ion intermediate.

  • Intramolecular cyclization with the pyridine nitrogen yields the product .

This method offers modularity for introducing diverse nitrile groups but requires stringent control over reaction conditions to avoid hydrolysis byproducts . Yields range from 33% (for iodinated nitriles) to 95% (for naphthalenenitrile derivatives) .

Post-Synthetic Cyanation Approaches

For substrates where direct aldehyde condensation is impractical, post-synthetic cyanation provides a viable alternative. This two-step process involves:

Step 1 : Synthesis of 6-bromo-2-(3-bromophenyl)-3H-imidazo[4,5-b]pyridine via condensation of 5-bromopyridine-2,3-diamine with 3-bromobenzaldehyde.
Step 2 : Palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) or trimethylsilyl cyanide (TMSCN) .

Key Considerations :

  • Catalyst : Pd(PPh₃)₄ or Xantphos-Pd-G3

  • Solvent : DMF or toluene

  • Temperature : 100–120°C

  • Yield : 60–75% (over two steps) .

While this method accommodates diverse aryl groups, it introduces complexity and potential palladium contamination, necessitating rigorous purification.

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison

MethodYield (%)TimeScalabilityCost Efficiency
Microwave Condensation9810 minutesModerateHigh
Ritter-Type Reaction33–9512–24 hoursLowModerate
Post-Synthetic Cyanation60–752 daysHighLow
  • Microwave Condensation : Optimal for rapid, small-scale synthesis.

  • Ritter-Type Reaction : Suitable for nitrile diversity but inconsistent yields.

  • Post-Synthetic Cyanation : Best for late-stage functionalization but requires toxic reagents .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction enables aryl-aryl bond formation, leveraging the bromine substituent for functionalization.

Conditions Boronic Acid Yield Catalyst System Reference
Dioxane/H₂O (3:1), K₂CO₃, 80°C4-Cyanophenyl58%Pd(PPh₃)₄
DMF/EtOH (2:1), K₃PO₄, microwave4-Methoxyphenyl72%Pd(OAc)₂/XPhos

Key findings:

  • Bromine at position 6 of the imidazo[4,5-b]pyridine core acts as a reactive site for coupling .

  • Microwave-assisted synthesis improves reaction efficiency (72% yield vs. 58% conventional) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazo[4,5-b]pyridine ring undergoes regioselective substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 of the pyridine ring.

  • Halogenation : NBS (N-bromosuccinimide) in DMF brominates the benzene ring of the benzonitrile moiety .

Cyclocondensation Reactions

Used to synthesize the core imidazo[4,5-b]pyridine structure:

text
5-Bromo-2,3-diaminopyridine + Benzaldehyde → 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

Conditions :

  • Solvent: DMF with glacial acetic acid (catalytic) .

  • Oxidant: p-Benzoquinone .

  • Yield: 86–94% under microwave irradiation .

Nitrile Group Transformations

The benzonitrile substituent participates in:

  • Hydrolysis : 6M HCl at reflux yields the corresponding carboxylic acid (used for prodrug design).

  • Reduction : LiAlH₄ in THF reduces the nitrile to an amine (-CH₂NH₂) .

Antiproliferative Activity Linked to Structural Modifications

Derivatives synthesized via these reactions exhibit potent anticancer effects:

Derivative IC₅₀ (μM) Cell Line
4-Cyanophenyl-coupled compound1.8–3.2HeLa, MCF-7, SW620
N-Methyl-substituted analogue4.5BT-474

Spectroscopic Monitoring

Reaction progress is tracked via:

  • ¹H NMR : Disappearance of NH proton signals (δ 10.10 ppm) confirms cyclocondensation .

  • Mass Spectrometry : Molecular ion peaks at m/z 308.50 (M+2) validate product formation .

Key Insights:

  • Suzuki coupling and cyclocondensation are the most versatile reactions for functionalizing this scaffold .

  • Microwave synthesis reduces reaction times by 60% compared to conventional heating .

  • Bromine substitution enhances antiproliferative activity by enabling targeted derivatization .

Scientific Research Applications

Medicinal Chemistry

3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile has been investigated for its potential as a therapeutic agent. Studies indicate that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

Research has shown that derivatives of imidazo[4,5-b]pyridine compounds exhibit anticancer properties. For instance, a study demonstrated that similar compounds could inhibit tumor growth by modulating signaling pathways associated with cancer cell proliferation . The bromine substituent enhances the compound's potency and selectivity toward cancer cells.

Biochemical Probes

The compound is also being explored as a biochemical probe to study protein-ligand interactions. Its ability to selectively bind to target proteins makes it valuable for understanding molecular mechanisms in biological systems.

Case Study: Protein Interaction Studies

In a biochemical assay, this compound was utilized to investigate its binding affinity with specific kinases involved in cellular signaling pathways. Results indicated a significant binding affinity, suggesting its potential use in drug design targeting these kinases .

Materials Science

In materials science, this compound is being evaluated for its properties in developing advanced materials with unique characteristics such as thermal stability and chemical resistance.

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices to enhance their mechanical properties and thermal resistance. The findings showed improved performance metrics compared to traditional polymers .

Mechanism of Action

The mechanism by which 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. As an anticancer agent, it may inhibit key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Differences Among Analogues

Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Weight (g/mol) Key Features
Target Compound 3-Bromobenzonitrile Br ~318.14 (estimated) Nitrile group enhances polarity; meta-substitution influences geometry
3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2-one Benzyl Br 333.18 Benzyl group increases lipophilicity; dihedral angle = 67.04°
STK393606 () (Thiomethyl)benzonitrile Br 345.23 Thioether linkage may improve metabolic stability; sulfur adds flexibility
6-Bromo-3-methylimidazopyridin-2-one () Methyl Br 243.07 Methylation enhances N3 stability; forms hydrogen-bonded dimers
ARQ 092 () 3-Phenylpyridin-2-amine - 393.43 Aminopyridine group enables hydrogen bonding; potent AKT inhibitor

Crystallographic and Physicochemical Properties

Table 2: Crystallographic and Electronic Comparisons

Compound Planarity of Core Dihedral Angle (Substituent vs. Core) Hydrogen Bonding
Target Compound Planar (assumed) Not reported Potential nitrile-mediated dipole interactions
3-Benzyl-6-bromo-imidazopyridin-2-one Planar (r.m.s. 0.017 Å) 67.04° (benzyl vs. core) N–H⋯O dimerization
6-Bromo-3-methyl-imidazopyridin-2-one Planar N/A N–H⋯O dimers stabilize crystal packing

The benzonitrile substituent in the target compound is expected to influence crystal packing through dipole-dipole interactions, contrasting with the benzyl group’s steric effects .

Biological Activity

3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 537029-61-1
  • Molecular Formula : C13H8BrN3
  • Molecular Weight : 284.13 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : Studies indicate that imidazo[4,5-b]pyridine derivatives possess significant antimicrobial properties. The presence of the bromine atom enhances the compound's ability to inhibit bacterial growth by disrupting cell wall synthesis and function .
  • Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and BT-474). The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
  • Anti-inflammatory Effects : Some derivatives of imidazo[4,5-b]pyridine have been explored for their anti-inflammatory properties. The compound may act by inhibiting pro-inflammatory cytokines and mediators, contributing to reduced inflammation in various models .

Antimicrobial Activity

A study conducted on various imidazo[4,5-b]pyridine derivatives showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria. This highlights the potential application of these compounds in treating infections caused by resistant strains .

Anticancer Activity

In a detailed evaluation, compounds related to this compound were tested against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth with IC50 values lower than those of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, which is critical for its anticancer efficacy .

Data Tables

Biological ActivityTarget Cell LineIC50 Value (μM)Reference
AntimicrobialE. coli46.9
AnticancerMCF-7<10
AnticancerBT-474<10
Anti-inflammatoryRAW 264.7 macrophagesNot specified

Q & A

Q. What are the recommended synthetic routes for 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation of brominated pyridine precursors with aromatic aldehydes or nitriles. For example:

  • Route 1 : Reacting 5-bromopyridine-2,3-diamine with benzonitrile derivatives under phase-transfer catalysis (e.g., p-toluenesulfonic acid in DMF at reflux) .
  • Route 2 : Alkylation of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with benzyl chloride using K₂CO₃ as a base in DMF, yielding N-substituted derivatives with ~85% efficiency after purification .

Q. Critical Parameters :

  • Solvent choice : DMF enhances solubility of intermediates but may require rigorous removal post-reaction.
  • Catalysts : Phase-transfer catalysts improve reaction rates but may complicate purification.
  • Temperature : Reflux conditions (e.g., 24 hours) ensure complete alkylation but risk side reactions if prolonged .

Q. How is the crystal structure of bromo-imidazo[4,5-b]pyridine derivatives validated, and what software is used?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELX programs (e.g., SHELXL for refinement). For example, the title compound’s planar fused-ring system (r.m.s. deviation = 0.017 Å) was resolved using SHELXL-2018 .

Validation : Check for hydrogen bonding (e.g., N–H⋯O interactions forming dimers) and dihedral angles (e.g., 67.04° between benzyl and imidazopyridine planes) .

Q. Software Recommendations :

  • SHELX Suite : SHELXL for refinement, SHELXS for structure solution .
  • PLATON : For analyzing intermolecular interactions and topology .

Q. What biological targets are associated with imidazo[4,5-b]pyridine scaffolds, and how is potency measured?

Methodological Answer: Imidazo[4,5-b]pyridines are pharmacophores targeting kinases (e.g., AKT, Aurora A) and receptors (e.g., metabotropic glutamate).

  • AKT Inhibition : ARQ-092 (a structural analog) shows IC₅₀ = 5–15 nM in kinase assays. Potency is measured via:
    • Biochemical Assays : ADP-Glo™ Kinase Assay with recombinant AKT1.
    • Cellular Assays : Inhibition of phosphorylation downstream targets (e.g., GSK-3β) in cancer cell lines .
  • Anticancer Activity : Evaluate IC₅₀ in MTT assays using HCT-116 or MCF-7 cells .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties of bromo-imidazo[4,5-b]pyridines?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

  • Electron Density : Localize electron-deficient regions (e.g., bromine atom’s σ-hole for halogen bonding).
  • Frontier Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., HOMO = −6.2 eV for electrophilic substitution) .
  • Non-Covalent Interactions : Use NCI plots to visualize π-stacking or hydrogen-bonding motifs observed in crystal structures .

Validation : Compare DFT-predicted bond lengths/angles with SC-XRD data (e.g., C–Br bond: 1.89 Å calculated vs. 1.88 Å experimental) .

Q. How do structural modifications (e.g., bromine position) affect biological activity?

Methodological Answer:

  • Positional Isomerism : Compare 6-bromo vs. 7-bromo derivatives.
    • 6-Bromo : Enhanced AKT inhibition due to optimal steric fit in the ATP-binding pocket (e.g., ARQ-092) .
    • 7-Bromo : Reduced potency (IC₅₀ > 100 nM) due to unfavorable halogen bonding with Val270 .
  • Substituent Effects :
    • Benzonitrile Group : Enhances solubility and π-π stacking with Phe438 in Aurora A .
    • Methylation : N-Methylation (e.g., 3-methyl derivatives) reduces metabolic degradation but may decrease target affinity .

Q. Experimental Design :

  • SAR Studies : Synthesize analogs with systematic substitutions (e.g., Cl, CF₃) and assay against kinase panels.
  • Co-crystallization : Resolve ligand-target complexes (e.g., PDB: 4EJN for ARQ-092-AKT1) .

Q. What strategies resolve contradictions in crystallographic data for imidazo[4,5-b]pyridines?

Methodological Answer: Common discrepancies include:

  • Disordered Atoms : Refine using PART instructions in SHELXL and apply ISOR/SADI restraints .
  • Hydrogen Bonding Ambiguities : Validate via Hirshfeld surface analysis (CrystalExplorer) to distinguish genuine interactions from noise .
  • Twinned Crystals : Use TWIN/BASF commands in SHELXL for data integration .

Case Study : For 3-benzyl-6-bromo derivatives, hydrogen-bonded dimers (N–H⋯O) were confirmed via Hirshfeld analysis (dₑ + dᵢ ≈ 2.6 Å) .

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